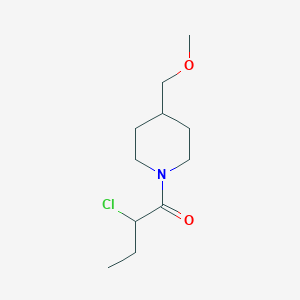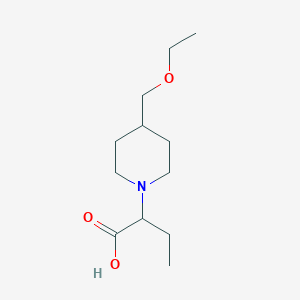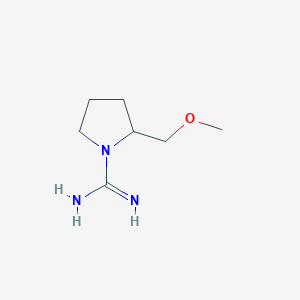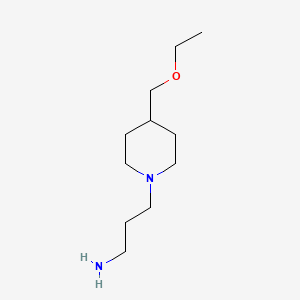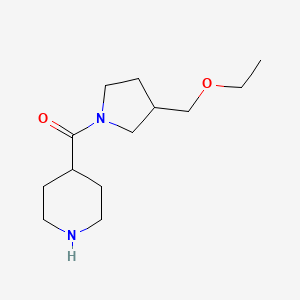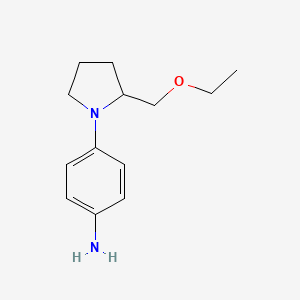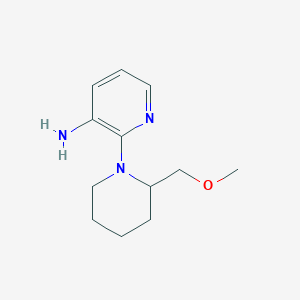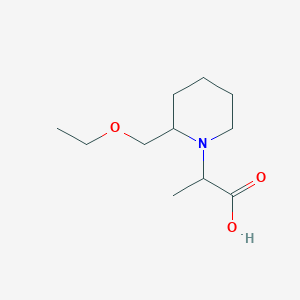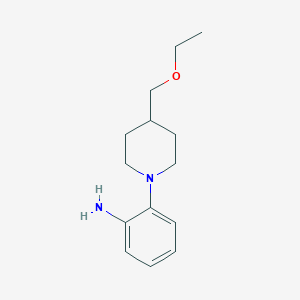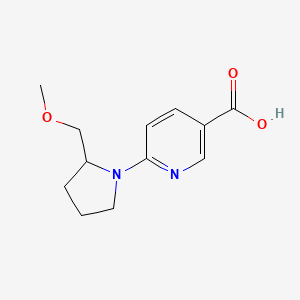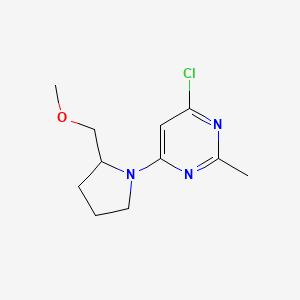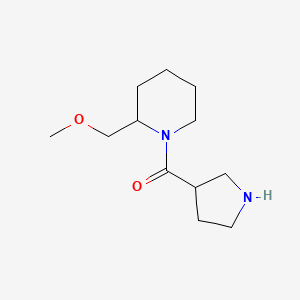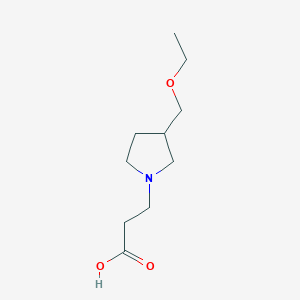
3-(3-(乙氧甲基)吡咯烷-1-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
腐蚀抑制
已经研究了3-(3-(乙氧甲基)吡咯烷-1-基)丙酸衍生物作为腐蚀抑制剂的潜力。例如,吡咯烷衍生物如1-{2-[(2-羟乙基)硫基]乙基}吡咯烷-2-酮和{[2-(2-氧代吡咯烷-1-基)乙基]硫基}乙酸在硫酸环境中对钢材表现出显著的抑制效率。这些化合物经过了各种方法的测试,包括重量损失测量、动电位极化和电化学阻抗谱,表明它们可以通过遵循Langmuir吸附模型(Bouklah et al., 2006)有效地保护钢材免受腐蚀。
量子化学研究
这些吡咯烷衍生物还成为量子化学计算和研究的对象,以了解它们的分子性质。这些研究涉及密度泛函理论(DFT)和量子化学计算,重点关注它们的电子性质,如最高占据分子轨道(HOMO)、最低未占据分子轨道(LUMO)能量和分子密度。这样的研究为这些化合物的分子行为提供了洞察力,这对于设计和开发具有所需性质的新材料至关重要(Bouklah et al., 2012)。
有机合成和药物开发
3-(3-(乙氧甲基)吡咯烷-1-基)丙酸的化学框架多样,已被用于合成各种潜在的治疗剂。例如,具有这种框架的化合物已被研究用于治疗特发性肺纤维化等疾病。这些化合物已通过选择性立体选择性途径合成,并针对特定整合素的亲和力进行了测试,显示出作为潜在治疗剂的有希望的结果(Procopiou et al., 2018)。
安全和危害
The safety information for “3-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid” includes the following hazard statements: H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
3-[3-(ethoxymethyl)pyrrolidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-14-8-9-3-5-11(7-9)6-4-10(12)13/h9H,2-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOKMZOUXKHKRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
